molecular formula C17H25N3O3 B1653894 3-Cyclopentyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034207-83-3

3-Cyclopentyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1653894
CAS No.: 2034207-83-3
M. Wt: 319.4
InChI Key: WNROGKBNTMPVPT-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C17H25N3O3 and a molecular weight of 319.4 g/mol. This compound is known for its potent and selective inhibition of the histone methyltransferase EZH2. Histone methyltransferases are enzymes that play a crucial role in the regulation of gene expression by modifying histones, which are proteins that help package DNA into chromatin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The specific conditions for these reactions would depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the compound could lead to the formation of a ketone or an aldehyde, while reduction could result in the formation of an alcohol.

Scientific Research Applications

3-Cyclopentyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used to study the role of histone methyltransferases in gene regulation.

    Medicine: It has potential therapeutic applications as an inhibitor of EZH2, which is implicated in various cancers.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves the inhibition of the histone methyltransferase EZH2. EZH2 is an enzyme that catalyzes the methylation of histone H3 at lysine 27 (H3K27), a modification associated with gene repression. By inhibiting EZH2, this compound can alter the expression of genes involved in cell proliferation and differentiation, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar compounds to 3-Cyclopentyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one include other inhibitors of histone methyltransferases, such as:

    GSK126: A selective inhibitor of EZH2.

    EPZ-6438 (Tazemetostat): Another selective EZH2 inhibitor with clinical applications in cancer treatment.

The uniqueness of this compound lies in its specific chemical structure, which provides distinct binding properties and selectivity for EZH2 compared to other inhibitors.

Properties

IUPAC Name

3-cyclopentyl-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-22-16-17(19-10-9-18-16)23-14-8-11-20(12-14)15(21)7-6-13-4-2-3-5-13/h9-10,13-14H,2-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNROGKBNTMPVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)CCC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139324
Record name 1-Propanone, 3-cyclopentyl-1-[3-[(3-methoxy-2-pyrazinyl)oxy]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034207-83-3
Record name 1-Propanone, 3-cyclopentyl-1-[3-[(3-methoxy-2-pyrazinyl)oxy]-1-pyrrolidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034207-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-cyclopentyl-1-[3-[(3-methoxy-2-pyrazinyl)oxy]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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